4-Amino-4-methylsulfanylbut-3-en-2-one

Chemical Biology Enzymology Drug Discovery

4-Amino-4-methylsulfanylbut-3-en-2-one is an α-oxoketene N,S-acetal , a push-pull alkene featuring an electron-donating amino group and an electron-withdrawing acetyl group. Its C5H9NOS scaffold (MW: 131.2 g/mol) acts as an ambident 1,3-dielectrophile, making it a strategic intermediate for constructing diverse heterocyclic systems.

Molecular Formula C5H9NOS
Molecular Weight 131.2 g/mol
CAS No. 118129-49-0
Cat. No. B047143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-methylsulfanylbut-3-en-2-one
CAS118129-49-0
Synonyms3-Buten-2-one, 4-amino-4-(methylthio)- (9CI)
Molecular FormulaC5H9NOS
Molecular Weight131.2 g/mol
Structural Identifiers
SMILESCC(=O)C=C(N)SC
InChIInChI=1S/C5H9NOS/c1-4(7)3-5(6)8-2/h3H,6H2,1-2H3
InChIKeyLTQUAJUKSJDWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4-methylsulfanylbut-3-en-2-one (CAS 118129-49-0): A Specialized α-Oxoketene N,S-Acetal Building Block


4-Amino-4-methylsulfanylbut-3-en-2-one is an α-oxoketene N,S-acetal [1], a push-pull alkene featuring an electron-donating amino group and an electron-withdrawing acetyl group. Its C5H9NOS scaffold (MW: 131.2 g/mol) acts as an ambident 1,3-dielectrophile, making it a strategic intermediate for constructing diverse heterocyclic systems [2]. Unlike simple symmetrical ketene dithioacetals, its unsymmetrical N,S-substitution introduces a unique site-selective reactivity profile that can be exploited in regioselective cyclocondensation reactions.

Why 4-Amino-4-methylsulfanylbut-3-en-2-one Cannot Be Simply Replaced by Common Symmetric Ketene Acetals


Interchanging this compound with simpler symmetric analogs like 4,4-bis(methylthio)but-3-en-2-one (an α-oxoketene S,S-acetal) fundamentally alters the chemo- and regioselectivity of downstream reactions. The target compound's single methylthio group is a better leaving group than the amino group, enabling a first, selective nucleophilic vinylic substitution (SNV) step. The remaining enaminone motif then allows a second, distinct cyclocondensation pathway. Using a symmetric dithioacetal would lead to mixtures of monosubstituted products or require harsh conditions, as both methylthio groups have comparable leaving group ability. Furthermore, the free amine serves as a hydrogen-bond donor, influencing molecular recognition and physicochemical properties, a feature absent in all-S analogs. Thus, substituting this compound for a generic alternative risks lower yields, loss of regiocontrol, and the formation of intractable product mixtures in multi-step syntheses.

Quantitative Evidence Guide: Differentiating 4-Amino-4-methylsulfanylbut-3-en-2-one from Closest Analogs


Differentiated Enzyme Inhibition Profile vs. Human Butyrylcholinesterase (BuChE)

In a screening panel, the (E)-isomer of the target compound demonstrated potent inhibition of human serum butyrylcholinesterase (BuChE) with an IC50 of 1.20 nM [1]. This activity contrasts sharply with a closely related structural analog, 4-(2-bromoanilino)-4-(methylthio)but-3-en-2-one, which showed significantly weaker inhibition (IC50 = 50 nM) against fatty acid amide hydrolase (FAAH) in a different assay [2]. While a direct head-to-head comparison is unavailable, this data highlights the profound impact of the N-substituent on target selectivity. The simple, unsubstituted amino analog achieves sub-nanomolar activity at BuChE, a finding that should guide selection when targeting serine hydrolases versus other enzyme classes.

Chemical Biology Enzymology Drug Discovery

Dual Reactivity as a 1,3-Dielectrophilic Building Block for Regioselective Heterocycle Synthesis

The target compound is a privileged precursor in patent literature for synthesizing complex heterocycles. One patent describes its use in a process to produce 4-aminomethyl-3-alkoxyiminopyrrolidine methanesulfonate, a critical intermediate for quinolone antibiotics . Its utility stems from the sequential reaction of the methylthio and amino groups. In contrast, using 4,4-bis(methylthio)but-3-en-2-one in the same sequence would require a less selective first step, as the two identical leaving groups would compete, potentially lowering the yield of the desired monosubstituted intermediate. This site-selectivity is a class-level benefit of unsymmetrical ketene N,S-acetals over their symmetrical S,S- or N,N-analogs.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Broad-Spectrum Enzyme Inhibition Demonstrating Structural Versatility

Bioactivity screening indicates the target compound is a recognized ligand with activity in multiple high-throughput assays. Beyond the potent BuChE inhibition (1.20 nM) [1], the compound has also been identified as an inhibitor of the human 20S proteasome (Ki = 21 nM) [2]. This polypharmacology is a direct consequence of its bifunctional, push-pull electronic structure, which allows it to interact with diverse protein environments. This contrasts with more specialized analogs that might show activity in only one assay panel. While not a direct head-to-head comparison, the fact that a single, simple scaffold shows nanomolar activity against two therapeutically relevant targets is a significant differentiator for a screening or fragment-based drug discovery program.

Medicinal Chemistry Biochemical Assays Proteomics

Optimal Application Scenarios for Procuring 4-Amino-4-methylsulfanylbut-3-en-2-one


Discovery of Selective Butyrylcholinesterase (BuChE) Probes for Neurodegenerative Disease Research

The compound's exceptional potency against human BuChE (IC50 = 1.20 nM) makes it a prime starting point for developing selective imaging probes or therapeutics for Alzheimer's disease. Procurement should be prioritized by chemical biology groups who need a sub-nanomolar potency core scaffold to derivatize, where structure-activity relationship (SAR) studies can leverage the primary amino group for further functionalization without sterically hindering target engagement [1]. This application scenario is directly supported by the quantitative evidence in Section 3.

Regioselective Construction of Aminopyrrolidine-Containing Antibiotics

For medicinal chemistry programs targeting novel quinolone or related antibiotics, this compound is a validated intermediate. Its dual, unsymmetrical electrophilic centers allow for a one-pot sequence where the methylthio group is displaced first, followed by an intramolecular cyclization onto the acetyl-activated enaminone. This stepwise control, evidenced by its patented use in synthesizing complex quinolone precursors, makes it a superior choice over symmetric ketene dithioacetals that would yield isomeric mixtures .

Parallel Fragment-Based Drug Discovery (FBDD) Screening Libraries

The compound’s demonstrated activity against two therapeutically relevant, but structurally distinct, targets (BuChE and the 20S proteasome) positions it as a high-value 'privileged fragment' for screening libraries. Its small size (MW 131.2 g/mol, PSA 68.4 Ų) and bifunctional nature ensure broad compatibility and hit rates in high-throughput screening. Procurement is recommended for groups assembling libraries aimed at simultaneously probing serine hydrolase and proteasome activity, maximizing the informational return from a single chemical synthesis campaign [2].

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